Arg-pro-gly-phe-ser-pro-phe-arg

描述

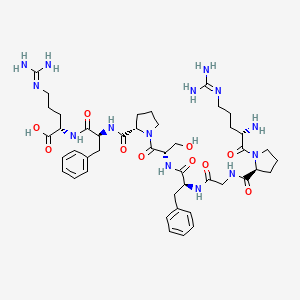

The compound Arg-pro-gly-phe-ser-pro-phe-arg is a peptide known as bradykinin. Bradykinin is a nonapeptide consisting of nine amino acids: arginine, proline, glycine, phenylalanine, serine, proline, phenylalanine, and arginine. It is a physiologically and pharmacologically active peptide that plays a significant role in various biological processes, including inflammation, blood pressure regulation, and pain mediation .

准备方法

Synthetic Routes and Reaction Conditions: Bradykinin can be synthesized using solid-phase peptide synthesis (SPPS), a method developed by Bruce Merrifield. This technique involves attaching the C-terminal amino acid residue to an insoluble particle and growing the peptide chain on that residue. The synthesis involves repeated cycles of deprotection and coupling reactions to add each amino acid sequentially .

Industrial Production Methods: In industrial settings, bradykinin is produced using automated peptide synthesizers that employ SPPS. The process involves the use of protecting groups such as t-butyloxycarbonyl (Boc) to protect the amino groups during synthesis. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

化学反应分析

Types of Reactions: Bradykinin undergoes various chemical reactions, including:

Oxidation: Bradykinin can be oxidized by reactive oxygen species, leading to the formation of oxidized peptides.

Reduction: Reduction reactions can modify the disulfide bonds within bradykinin, altering its structure and function.

Substitution: Substitution reactions can occur at specific amino acid residues, leading to the formation of bradykinin analogs.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as dithiothreitol (DTT).

Substitution: Specific reagents targeting amino acid residues, such as carbodiimides for coupling reactions.

Major Products Formed:

Oxidation: Oxidized bradykinin peptides.

Reduction: Reduced bradykinin peptides with altered disulfide bonds.

Substitution: Bradykinin analogs with modified amino acid sequences.

科学研究应用

Peptide Synthesis

Overview:

RPPGFSPFR serves as a fundamental building block in peptide synthesis. Its sequence is crucial for constructing larger peptides that can have specific biological activities.

Applications:

- Drug Development: Used to create peptide-based therapeutics that target specific receptors or pathways in disease processes.

- Bioconjugation: Facilitates the attachment of drugs or imaging agents to peptides for enhanced therapeutic efficacy.

Biotechnology

Overview:

In biotechnological applications, RPPGFSPFR is utilized to enhance the stability and efficacy of biologics.

Applications:

- Formulation of Biologics: Incorporation into protein formulations to improve shelf-life and activity.

- Cell Culture: Utilized in cell culture media to promote cell adhesion and growth.

Pharmaceutical Research

Overview:

RPPGFSPFR plays a critical role in developing targeted therapies, particularly in oncology.

Applications:

- Cancer Treatment: Modifications of the peptide sequence can enhance drug delivery systems, targeting cancer cells more effectively.

- Analgesic Properties: Investigated for potential pain relief mechanisms through its interaction with pain receptors.

Cosmetic Industry

Overview:

The compound is increasingly used in skincare formulations for its potential anti-aging properties.

Applications:

- Skin Hydration: Promotes moisture retention in skin cells.

- Elasticity Improvement: Enhances skin elasticity and reduces the appearance of fine lines.

Diagnostics

Overview:

RPPGFSPFR is employed in diagnostic assays for detecting specific biomarkers associated with various diseases.

Applications:

- Biomarker Detection: Used in assays to identify markers related to inflammatory conditions or cancer.

- Immunoassays: Incorporated into immunoassays for enhanced specificity and sensitivity in detecting target proteins.

Data Table: Comparative Analysis of Peptide Applications

| Application Area | Specific Use Cases | Mechanism/Function |

|---|---|---|

| Peptide Synthesis | Drug development, bioconjugation | Building block for larger peptides |

| Biotechnology | Formulation of biologics, cell culture | Enhances stability and promotes cell growth |

| Pharmaceutical Research | Cancer treatment, analgesic properties | Targets specific receptors for drug delivery |

| Cosmetic Industry | Skin hydration, elasticity improvement | Promotes moisture retention and improves skin texture |

| Diagnostics | Biomarker detection, immunoassays | Enhances specificity and sensitivity of assays |

Case Studies

- Targeted Drug Delivery in Cancer Therapy

- Anti-Aging Skin Care Formulations

- Inflammatory Disease Biomarker Detection

作用机制

Bradykinin exerts its effects by binding to bradykinin receptors, primarily the bradykinin receptor B2 (B2R). B2R is a G protein-coupled receptor that activates various signaling pathways, including phospholipase C, protein kinase C, and the MAPK/ERK pathway. These pathways lead to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and calcium ions, which mediate the physiological effects of bradykinin, including vasodilation, increased vascular permeability, and pain sensation .

相似化合物的比较

Lys-bradykinin (kallidin): A similar peptide with an additional lysine residue at the N-terminus.

Des-Arg-bradykinin: A bradykinin analog lacking the C-terminal arginine residue.

Bradykinin analogs: Various synthetic analogs with modifications at specific amino acid residues

Uniqueness: Bradykinin is unique due to its specific amino acid sequence and its potent biological activities. It plays a crucial role in the kallikrein-kinin system, which is involved in regulating blood pressure, inflammation, and pain. Its ability to bind to specific receptors and activate distinct signaling pathways makes it a valuable compound for scientific research and therapeutic applications .

生物活性

The compound Arg-Pro-Gly-Phe-Ser-Pro-Phe-Arg (often abbreviated as RPPGFSPFR) is a peptide that has garnered attention in various fields of biological and pharmaceutical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, applications, and research findings.

Structural Characteristics

RPPGFSPFR is composed of a specific sequence of amino acids that contribute to its biological functions. The presence of arginine (Arg), proline (Pro), glycine (Gly), phenylalanine (Phe), and serine (Ser) in its structure is significant for its interaction with biological targets.

| Amino Acid | Symbol | Position |

|---|---|---|

| Arginine | Arg | 1 |

| Proline | Pro | 2 |

| Glycine | Gly | 3 |

| Phenylalanine | Phe | 4 |

| Serine | Ser | 5 |

| Proline | Pro | 6 |

| Phenylalanine | Phe | 7 |

| Arginine | Arg | 8 |

Biological Activities

- Peptide Synthesis and Therapeutic Applications

- Cancer Research

- Anti-Aging Properties

- Cardiovascular Function

- Thrombin Inhibition

Case Study 1: Anti-Aging Efficacy

A study on the effects of RPPGFSPFR on human foreskin fibroblast (HFF-1) cells demonstrated significant reductions in senescent cell populations when exposed to oxidative stress conditions. The peptide modulated matrix metalloproteinases (MMPs) and collagen gene expressions, enhancing skin integrity and reducing signs of aging .

Case Study 2: Cancer Therapeutics

In a clinical setting, RPPGFSPFR was tested for its ability to enhance the delivery of chemotherapeutic agents to tumor sites. The results indicated improved drug accumulation within tumors, leading to enhanced therapeutic efficacy compared to conventional delivery methods .

Research Findings

Recent studies have focused on the molecular mechanisms by which RPPGFSPFR exerts its biological effects:

- Binding Affinity : The peptide's ability to bind with specific receptors has been confirmed through various assays, indicating its potential for targeted therapy applications.

- Structural Stability : Research has shown that the incorporation of proline residues contributes significantly to the thermal stability of the peptide's conformation, which is vital for maintaining its biological activity under physiological conditions .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H66N14O10/c46-29(15-7-19-51-44(47)48)41(66)58-21-9-17-34(58)39(64)53-25-36(61)54-31(23-27-11-3-1-4-12-27)37(62)57-33(26-60)42(67)59-22-10-18-35(59)40(65)56-32(24-28-13-5-2-6-14-28)38(63)55-30(43(68)69)16-8-20-52-45(49)50/h1-6,11-14,29-35,60H,7-10,15-26,46H2,(H,53,64)(H,54,61)(H,55,63)(H,56,65)(H,57,62)(H,68,69)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSJEDMTCFOOTJ-POFDKVPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H66N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80943-05-1 | |

| Record name | Bradykinin, des-pro(3)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080943051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。